(3-(Pyridin-3-yl)acryloyl)glycine
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Overview
Description
(3-(Pyridin-3-yl)acryloyl)glycine is a compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . This compound features a pyridine ring attached to an acryloyl group, which is further connected to a glycine moiety. The presence of both pyridine and glycine in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Pyridin-3-yl)acryloyl)glycine typically involves the condensation of 3-acetylpyridine with glycine under specific reaction conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the condensation reaction . The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-(Pyridin-3-yl)acryloyl)glycine can undergo various types of chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The acryloyl group can be reduced to form the corresponding saturated compound.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring would yield pyridine N-oxide derivatives, while reduction of the acryloyl group would yield the corresponding saturated compounds.
Scientific Research Applications
(3-(Pyridin-3-yl)acryloyl)glycine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of coordination polymers and other materials.
Mechanism of Action
The mechanism by which (3-(Pyridin-3-yl)acryloyl)glycine exerts its effects involves interactions with specific molecular targets. For example, it can act as a ligand for metal ions, forming coordination complexes that can influence various biochemical pathways . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(Pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one: Similar structure but with a thiophene ring instead of glycine.
Thiazolo[4,5-b]pyridines: These compounds also contain a pyridine ring and exhibit various biological activities.
Uniqueness
(3-(Pyridin-3-yl)acryloyl)glycine is unique due to the presence of both a pyridine ring and a glycine moiety in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
2-(3-pyridin-3-ylprop-2-enoylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9(12-7-10(14)15)4-3-8-2-1-5-11-6-8/h1-6H,7H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMPRVGQKVEKHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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